Benzoic acid, 3-borono-4-hydroxy-
Beschreibung
Benzoic acid, 3-borono-4-hydroxy-, is a boronic acid derivative of benzoic acid, characterized by a borono group (-B(OH)₂) at the 3-position and a hydroxyl (-OH) group at the 4-position of the aromatic ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in molecular recognition systems .
Eigenschaften
Molekularformel |
C7H7BO5 |
|---|---|
Molekulargewicht |
181.94 g/mol |
IUPAC-Name |
3-borono-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7BO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11) |
InChI-Schlüssel |
UHEKIZXPTPBTOG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)O)O)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-4-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 3-borono-4-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Borono-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of 3-borono-4-oxobenzoic acid.
Reduction: Formation of 3-borono-4-hydroxybenzene.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Borono-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of 3-borono-4-hydroxybenzoic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The hydroxy group can participate in hydrogen bonding, further stabilizing these interactions .
Vergleich Mit ähnlichen Verbindungen
Example Comparison :
- 4-Bromo Benzoic Acid (para-substituted): Exhibits high electrophilicity, facilitating nucleophilic aromatic substitution reactions .
- 3-Fluoro-4-(Hexadecyloxy)Benzoic Acid: The para-alkoxy group increases hydrophobicity and surfactant properties, unlike the hydrophilic borono group in 3-borono-4-hydroxy-benzoic acid .
Boronic Acid Derivatives
Boronic acid-containing compounds, such as (3-(Benzyloxy)phenyl)boronic acid (), share reactivity in Suzuki-Miyaura cross-coupling reactions. However, the presence of a hydroxyl group in 3-borono-4-hydroxy-benzoic acid may limit its utility in anhydrous reactions due to competing protodeboronation. Conversely, the hydroxyl group could enhance solubility in polar solvents, advantageous for biomedical applications .
Key Differences :
| Compound | Substituents | Molecular Weight | Key Reactivity |
|---|---|---|---|
| 3-Borono-4-Hydroxy-Benzoic Acid | 3-B(OH)₂, 4-OH | ~167.9 | Diol binding, moderate stability |
| (3-(Benzyloxy)phenyl)boronic Acid | 3-OBz, B(OH)₂ | 228.05 | Suzuki coupling, high anhydrous stability |
Bioactivity Comparison :
Thermal and Physical Properties
Thermochemical data for benzoic acid derivatives () suggest that substituents like borono groups may lower melting points due to disrupted crystallinity. For example, 4-Bromo Benzoic Acid has a melting point of 251–253°C , whereas boronic acids typically melt below 200°C. The hydroxyl group in 3-borono-4-hydroxy-benzoic acid could further reduce thermal stability via intermolecular hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
